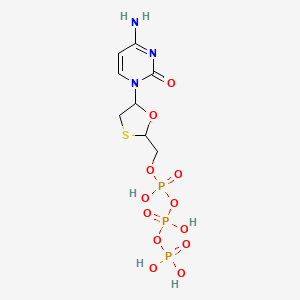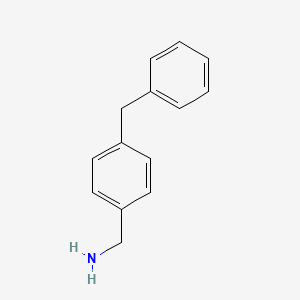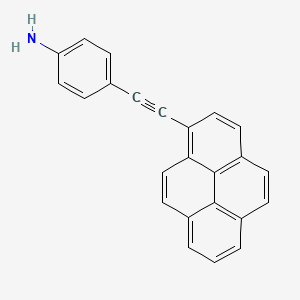
Lamivudine-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine-triphosphate is the active triphosphate form of lamivudine, a synthetic nucleoside analogue. Lamivudine is widely used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form is crucial for its antiviral activity, as it inhibits viral DNA synthesis by terminating the DNA chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lamivudine-triphosphate is synthesized through a series of phosphorylation reactions. The process begins with lamivudine, which undergoes phosphorylation by cellular kinases to form lamivudine-monophosphate, lamivudine-diphosphate, and finally this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis is typically carried out in controlled environments to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Lamivudine-triphosphate primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where it is incorporated into viral DNA, leading to chain termination .
Common Reagents and Conditions
The phosphorylation of lamivudine to its triphosphate form involves the use of cellular kinases and ATP as a phosphate donor. The reactions are carried out under physiological conditions within the cell .
Major Products Formed
The major product formed from these reactions is this compound, which is the active antiviral agent. Other products include lamivudine-monophosphate and lamivudine-diphosphate, which are intermediates in the phosphorylation process .
Wissenschaftliche Forschungsanwendungen
Lamivudine-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of nucleoside analogues and their interactions with viral enzymes.
Biology: Researchers use it to investigate the cellular processes involved in phosphorylation and DNA synthesis.
Medicine: It is a key component in the treatment of HIV and hepatitis B, and its efficacy and safety are subjects of ongoing clinical research
Industry: This compound is produced on an industrial scale for use in pharmaceutical formulations.
Wirkmechanismus
Lamivudine-triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme in HIV and the DNA polymerase enzyme in hepatitis B virus. Once incorporated into the viral DNA, it causes chain termination, preventing further DNA synthesis and viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine-triphosphate: Another nucleoside analogue used to treat HIV.
Tenofovir-diphosphate: A nucleotide analogue with similar antiviral properties.
Emtricitabine-triphosphate: Used in combination therapies for HIV.
Uniqueness
Lamivudine-triphosphate is unique due to its high efficacy and low toxicity profile. It is effective against both HIV-1 and HIV-2, as well as hepatitis B virus, making it a versatile antiviral agent .
Eigenschaften
Molekularformel |
C8H14N3O12P3S |
|---|---|
Molekulargewicht |
469.20 g/mol |
IUPAC-Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15) |
InChI-Schlüssel |
YLEQMGZZMCJKCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)



![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)



![[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
